methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
The compound methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate features a coumarin (2H-chromen-2-one) core linked to a thiazole ring via a carbamoyl group. The Z-configuration of the imino group and the methyl benzoate substituent at the 3-position contribute to its unique stereoelectronic properties. This structure is reminiscent of bioactive coumarin-thiazole hybrids, which are often explored for antimicrobial and anticancer activities .
Properties
IUPAC Name |
methyl 3-[[3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-27-20(26)14-6-4-7-15(11-14)23-19-16(18(25)24-21-22-9-10-29-21)12-13-5-2-3-8-17(13)28-19/h2-12H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXIVJFHSAASAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the coupling of thiazole and chromene moieties. The structural formula can be represented as follows:
This structure incorporates a thiazole ring, which is known for its biological activity, particularly in pharmacology.
1. Anticancer Activity
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds often act by inhibiting thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar thiazole structures have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that thiazole-containing compounds may serve as effective antimicrobial agents .
The biological activities of this compound are attributed to several mechanisms:
- Thymidylate Synthase Inhibition : As noted earlier, the inhibition of thymidylate synthase leads to reduced DNA synthesis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Case Study 1: Anticancer Efficacy
A study published in PubMed highlighted the efficacy of thiazole derivatives in inhibiting tumor growth in vivo. Mice treated with a related compound exhibited a significant reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus, demonstrating substantial antimicrobial activity.
Comparison with Similar Compounds
Core Structural Analog: 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acid Amides
Key Similarities :
- Coumarin-Thiazole Backbone : Both compounds share a coumarin core fused to a thiazole ring via a carbamoyl group, enabling π-π stacking and hydrogen-bonding interactions .
- Synthetic Routes : The target compound and ’s analogs utilize coupling reactions (e.g., 1,1’-carbonyldimidazole) to form carbamoyl linkages .
Key Differences :
- Substituents: The target compound has a methyl benzoate group, whereas ’s derivatives feature propanoic acid amides. This difference influences solubility; the ester group in the target compound may enhance lipophilicity compared to the polar amides .
- Bioactivity: Propanoic acid amides in are designed for combinatorial libraries, while the benzoate ester in the target compound could improve membrane permeability in drug delivery .
Functional Group Analog: N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Key Similarities :
Key Differences :
Substituent Analog: 6-Bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine
Key Similarities :
- Imine Linkage: Both compounds feature an imino group, but the target compound’s Z-configuration may influence steric interactions and binding affinity .
Key Differences :
- Halogen Effects : The bromo and chloro substituents in ’s compound enhance electrophilicity and may improve anticancer activity compared to the target compound’s benzoate group .
- Synthetic Complexity: The target compound’s synthesis likely involves condensation of 3-amino-coumarin with thiazole-2-carbamoyl chloride, whereas ’s derivative uses bromoacetylcoumarin and thiourea .
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
